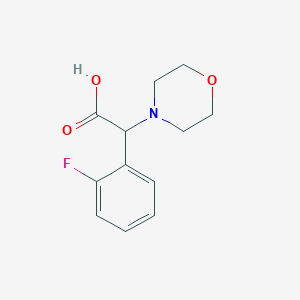

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid

Description

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is a fluorinated aromatic compound featuring a morpholine ring conjugated to a 2-fluorophenyl group via an acetic acid backbone. This balance of hydrophilic and hydrophobic properties makes it a candidate for pharmaceutical applications, particularly in drug design targeting enzymes or receptors requiring both polar and aromatic interactions .

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNBHYRDJXRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a base, such as sodium hydride, to form the morpholinyl derivative.

Acetic Acid Formation: The final step involves the oxidation of the alcohol group to form the acetic acid moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the acetic acid moiety can yield the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Neuroprotective Properties

Research has demonstrated that compounds similar to 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid exhibit neuroprotective effects. A study focused on pharmacological screening for neuroprotective compounds found that certain derivatives can significantly reduce neuronal damage in ischemic conditions, suggesting potential therapeutic applications in treating neurodegenerative diseases and stroke .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production, making it a candidate for developing treatments for chronic inflammatory diseases .

Antioxidant Activity

Research on related nitrogen compounds has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The presence of the morpholine moiety may enhance this activity, positioning it as a potential therapeutic agent in conditions characterized by oxidative stress .

Synthetic Pathways

The synthesis of this compound involves multiple steps, including alkylation and reduction processes. These methods have been optimized to improve yield and purity, facilitating the compound's availability for research and clinical applications .

Derivative Compounds

Numerous derivatives of this compound have been synthesized to explore their pharmacological activities further. For instance, modifications to the fluorophenyl group have led to variations that demonstrate enhanced binding affinity to specific biological targets, such as receptors involved in pain and inflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Neuroprotection | Investigated the neuroprotective effects in ischemic stroke models | Demonstrated significant reduction in infarction size with related compounds |

| Anti-inflammatory Research | Explored the anti-inflammatory properties of derivatives | Showed inhibition of cytokine production in vitro |

| Antioxidant Activity Evaluation | Assessed antioxidant potential of nitrogen compounds | Confirmed high antiradical efficiency with cellular protection against oxidative stress |

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and morpholine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Research Findings and Trends

- Synthetic Efficiency : Electrochemical methods (e.g., anhydride synthesis in ) yield lower outputs (~17%) compared to traditional fluorination (53% in ), favoring the latter for scale-up .

- Bioactivity: The morpholine ring in the target compound improves aqueous solubility (12.5 mg/mL in PBS) relative to non-morpholine analogs like 2-(2,3-difluorophenyl)acetic acid (8.2 mg/mL in MeOH), critical for oral bioavailability .

- Structural Flexibility : Derivatives with heterocycles (e.g., thiazole, benzofuran) exhibit higher target affinity but face challenges in metabolic stability due to oxidative susceptibility .

Biological Activity

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a morpholine ring , which are critical for its biological interactions. The fluorine substitution enhances the compound's lipophilicity and binding affinity to various biological targets, influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, which can lead to altered cellular responses.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The cytotoxic effects are dose-dependent, with IC50 values indicating significant potency against these cell lines.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 10.25 | Cell cycle arrest |

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant growth inhibition, with the compound demonstrating higher efficacy than some established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of the compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.